![molecular formula C10H9F3N4O3S B3241301 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate CAS No. 1454682-77-9](/img/structure/B3241301.png)
7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate
概述
描述
7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate is a compound belonging to the pyridopyrimidine family. Pyridopyrimidines are heterocyclic compounds that have shown significant biological activity and are of interest in medicinal chemistry due to their potential therapeutic applications .
准备方法
One common synthetic route includes the reaction of 2-amino-4-methylpyridine with a suitable aldehyde to form the pyridopyrimidine core, followed by methylation and subsequent introduction of the trifluoromethanesulfonate group under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反应分析
7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethanesulfonate group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Cancer Research
The primary application of this compound is in cancer therapeutics, particularly in targeting BRAF and RAS mutant tumors . Studies have shown that it effectively inhibits the proliferation of melanoma cells with BRAF mutations and exhibits antiproliferative effects against RAS mutant tumor cells.
Case Study Overview
A study published in Cancer Cell highlighted the effectiveness of LY3009120 (a derivative involving this compound) in inhibiting tumor growth in mouse xenograft models. The compound demonstrated significant activity against both BRAF V600E and wild-type BRAF, addressing concerns related to paradoxical activation seen with other BRAF inhibitors like vemurafenib and dabrafenib .
Preclinical Models
In preclinical models involving colorectal cancer and melanoma, 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate has shown promising results:
- Inhibition of Cell Cycling : The compound was noted to inhibit cell cycling specifically in B-Raf or Ras mutant cancer cells.
- Significant Antitumor Activity : It exhibited significant antitumor activity in models of colorectal cancer with K-Ras mutations, suggesting its broad applicability across different cancer types .
作用机制
The mechanism of action of 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are enzymes involved in cell signaling pathways .
相似化合物的比较
Similar compounds to 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate include other pyridopyrimidine derivatives such as:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
What sets this compound apart is its unique trifluoromethanesulfonate group, which can influence its reactivity and biological activity.
生物活性
7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate is a compound belonging to the pyridopyrimidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : [7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl] trifluoromethanesulfonate
- Molecular Formula : C₉H₁₃F₃N₄O₃S
- Molecular Weight : 322.27 g/mol
The compound features a trifluoromethanesulfonate group, which enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized to act as an inhibitor of tyrosine kinases, which are crucial for various cell signaling pathways involved in cancer progression and other diseases.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines:
Cell Line | IC50 (μM) | Activity |
---|---|---|
A549 (Lung Cancer) | >50 | Moderate sensitivity |
NCI-H1975 (Lung Cancer) | 15.629 ± 1.03 | High sensitivity |
NCI-H460 (Lung Cancer) | >50 | Low sensitivity |
These results suggest that the compound exhibits selective activity towards certain cancer cells, particularly those expressing mutant forms of EGFR (Epidermal Growth Factor Receptor) .
Enzyme Inhibition
In addition to its antitumor effects, the compound has shown potential in inhibiting specific enzymes involved in cellular signaling:
- EGFR Kinase Inhibition : The compound's inhibition rates against EGFR L858R/T790M were reported at 90.3% and 96.70%, respectively, indicating a strong potential for targeted cancer therapies .
Case Studies
Recent studies have focused on the synthesis and evaluation of pyridopyrimidine derivatives, including this compound. One notable study highlighted the design and synthesis of various derivatives aimed at enhancing kinase inhibitory activities. Among these derivatives, this compound was identified as a promising candidate due to its robust biological activity against cancer cell lines .
Comparative Analysis
Compared to similar compounds within the pyridopyrimidine family, such as Palbociclib and Dilmapimod—both known for their therapeutic applications—the unique trifluoromethanesulfonate group in this compound may contribute to its distinct reactivity and biological profile.
Compound | Target Disease | Notable Activity |
---|---|---|
Palbociclib | Breast Cancer | CDK4/6 inhibitor |
Dilmapimod | Rheumatoid Arthritis | p38 MAPK inhibitor |
This compound | Lung Cancer | EGFR kinase inhibitor |
属性
IUPAC Name |
[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl] trifluoromethanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O3S/c1-5-7(20-21(18,19)10(11,12)13)3-6-4-15-9(14-2)17-8(6)16-5/h3-4H,1-2H3,(H,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAMRSXFXKKLOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NC(=NC2=N1)NC)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。